1-benzhydryl-N,N-dimethylsilanamine
Description
1-Benzhydryl-N,N-dimethylazetidin-3-amine (CAS 55438-79-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₈H₂₂N₂ . It features a benzhydryl (diphenylmethyl) group attached to an azetidine (four-membered saturated nitrogen ring) core, with dimethylamine substituents at the 3-position. This compound is classified as a high-purity (≥99%) pharmaceutical intermediate, primarily used in research and industrial applications .
Naming Clarification: The query references "1-benzhydryl-N,N-dimethylsilanamine," which implies a silicon (Si)-based structure. However, the provided evidence predominantly describes azetidine derivatives (nitrogen-ring compounds). For accuracy, this article focuses on 1-benzhydryl-N,N-dimethylazetidin-3-amine, while also addressing a silicon analog, 1,1,1-trimethoxy-N,N-dimethylsilanamine (CAS 116228-47-8), from the evidence .
Properties
Molecular Formula |
C15H19NSi |
|---|---|
Molecular Weight |
241.40 g/mol |
IUPAC Name |
N-benzhydrylsilyl-N-methylmethanamine |
InChI |
InChI=1S/C15H19NSi/c1-16(2)17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,17H2,1-2H3 |
InChI Key |
HRAMEXCEBWZUEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[SiH2]C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-benzhydryl-N,N-dimethylsilanamine can be achieved through several synthetic routes. One common method involves the reaction of benzhydryl chloride with N,N-dimethylsilanamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-benzhydryl-N,N-dimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of benzhydryl-N,N-dimethylsilanamine oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Scientific Research Applications
1-benzhydryl-N,N-dimethylsilanamine has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-benzhydryl-N,N-dimethylsilanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives
a) 1-(Diphenylmethyl)-N,N-diethylazetidin-3-amine (CAS 55438-74-9)
- Molecular Formula : C₂₀H₂₆N₂
- Key Differences: Substituents: Diethyl (-N(C₂H₅)₂) groups replace dimethyl (-N(CH₃)₂) on the azetidine ring. Molecular Weight: Higher due to ethyl groups (exact mass unspecified in evidence).
b) General Azetidine/Amine Comparators
- N,N-Dimethylcyclohexylamine (CAS 98-94-2) and N,N-Dimethylisopropylamine (CAS 996-35-0):
Silicon-Based Analog: 1,1,1-Trimethoxy-N,N-dimethylsilanamine (CAS 116228-47-8)
- Molecular Formula: C₅H₁₅NO₃Si
- Structure : Silicon center bonded to three methoxy (-OCH₃) groups and a dimethylamine (-N(CH₃)₂) group.
- Applications : Classified as an electronic chemical, likely used in material science or as a precursor in silicon-based synthesis .
- Purity Grades : Available at 80%, 90%, 98%, and 99.999% (ultra-high purity for specialized applications) .
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